Cas no 2229184-62-5 (4-(3-bromo-5-methylphenoxy)-4-methylpiperidine)

4-(3-Bromo-5-methylphenoxy)-4-methylpiperidine is a brominated aromatic piperidine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the bromine substituent and methylphenoxy group, make it a versatile intermediate for synthesizing biologically active compounds. The piperidine core offers conformational flexibility, while the bromine atom provides a reactive site for further functionalization via cross-coupling or nucleophilic substitution reactions. The methyl group enhances lipophilicity, potentially improving membrane permeability in drug development. This compound is particularly valuable in medicinal chemistry for designing CNS-targeting molecules or kinase inhibitors. Its stability under standard conditions ensures reliable handling in laboratory settings.
4-(3-bromo-5-methylphenoxy)-4-methylpiperidine structure
2229184-62-5 structure
Product Name:4-(3-bromo-5-methylphenoxy)-4-methylpiperidine
CAS No:2229184-62-5
MF:C13H18BrNO
MW:284.192122936249
CID:6448655
PubChem ID:165662485
Update Time:2025-05-22

4-(3-bromo-5-methylphenoxy)-4-methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromo-5-methylphenoxy)-4-methylpiperidine
    • EN300-1917016
    • 2229184-62-5
    • Inchi: 1S/C13H18BrNO/c1-10-7-11(14)9-12(8-10)16-13(2)3-5-15-6-4-13/h7-9,15H,3-6H2,1-2H3
    • InChI Key: BDCNPEONDMZGOF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=C(C=1)OC1(C)CCNCC1

Computed Properties

  • Exact Mass: 283.05718g/mol
  • Monoisotopic Mass: 283.05718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 21.3Ų

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Additional information on 4-(3-bromo-5-methylphenoxy)-4-methylpiperidine

4-(3-Bromo-5-Methylphenoxy)-4-Methylpiperidine: A Comprehensive Overview

4-(3-Bromo-5-Methylphenoxy)-4-Methylpiperidine, also known by its CAS number 2229184-62-5, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidines, which are six-membered cyclic amines widely used in drug design due to their structural versatility and ability to form hydrogen bonds. The presence of a bromine atom and a methyl group in the phenoxy substituent adds unique electronic and steric properties, making this compound particularly interesting for researchers in the field of medicinal chemistry.

The structure of 4-(3-Bromo-5-Methylphenoxy)-4-Methylpiperidine consists of a piperidine ring with a phenoxy group attached at the 4-position. The phenoxy group itself is substituted with a bromine atom at the 3-position and a methyl group at the 5-position. This substitution pattern influences the compound's physicochemical properties, such as solubility, stability, and reactivity. Recent studies have highlighted the importance of such substitution patterns in modulating the pharmacokinetic profiles of drugs, making this compound a valuable tool in drug discovery.

One of the most promising applications of 4-(3-Bromo-5-Methylphenoxy)-4-Methylpiperidine lies in its potential as a building block for more complex molecules. Its piperidine ring can be further functionalized to create derivatives with enhanced biological activity. For instance, researchers have explored the use of this compound in the development of kinase inhibitors, which are critical in the treatment of various diseases, including cancer and inflammatory disorders. The bromine atom in the phenoxy group serves as an electrophilic site, facilitating further chemical modifications that can enhance binding affinity to target proteins.

In terms of synthesis, 4-(3-Bromo-5-Methylphenoxy)-4-Methylpiperidine can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are essential for studying stereochemical effects on biological activity. These methods not only improve yield but also reduce environmental impact, aligning with current trends toward sustainable chemistry practices.

The pharmacological properties of 4-(3-Bromo-5-Methylphenoxy)-4-Methylpiperidine have been extensively studied in preclinical models. In vitro assays have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Additionally, animal studies have shown that this compound exhibits anti-inflammatory and antioxidant activities without significant toxicity at therapeutic doses. These findings suggest that it could serve as a lead compound for developing novel therapeutics targeting chronic inflammatory diseases.

The integration of computational chemistry techniques has further enhanced our understanding of 4-(3-Bromo-5-Methylphenoxy)-4-Methylpiperidine's molecular interactions. Molecular docking studies have revealed its potential to bind to specific protein targets with high affinity. Such insights are invaluable for guiding medicinal chemists in designing more potent and selective analogs. Furthermore, machine learning algorithms are being employed to predict its pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.

In conclusion, 4-(3-Bromo-5-Methylphenoxy)-4-Methylpiperidine, CAS number 2229184-62-5, represents a versatile and promising compound with applications spanning from chemical synthesis to drug discovery. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As advancements in synthetic methodologies and computational tools continue to evolve, this compound is poised to play an increasingly important role in addressing unmet medical needs.

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